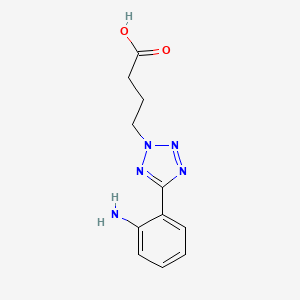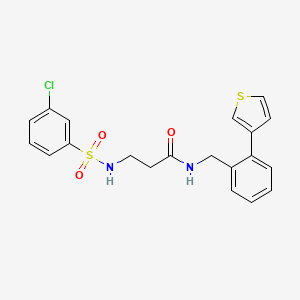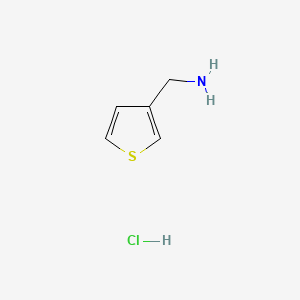
4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid is an organic compound that features a tetrazole ring attached to a butanoic acid chain
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with enzymes such as serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids.
Mode of Action
This interaction could potentially alter the metabolic pathways involving the target enzyme .
Biochemical Pathways
Given its potential interaction with serine–pyruvate aminotransferase, it may influence amino acid metabolism .
Result of Action
Based on its potential interaction with serine–pyruvate aminotransferase, it may influence the levels of certain amino acids in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Aminophenyl Group: The aminophenyl group can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Formation of the Butanoic Acid Chain: The butanoic acid chain can be introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases where tetrazole-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
1,3,4-Oxadiazole: Known for its broad range of biological activities, including antibacterial and antiviral properties.
Uniqueness
4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid is unique due to its specific combination of a tetrazole ring and an aminophenyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
4-[5-(2-aminophenyl)tetrazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-9-5-2-1-4-8(9)11-13-15-16(14-11)7-3-6-10(17)18/h1-2,4-5H,3,6-7,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCUYJRGWVERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2914341.png)
![{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2914343.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)
![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2914350.png)

![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)

![2-[(3,5-difluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2914356.png)
![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)
